molecular formula C29H33ClN4 B12211000 7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12211000
M. Wt: 473.0 g/mol
InChI Key: USKXXGYLAQWYQO-UHFFFAOYSA-N
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Description

7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a benzylpiperidine moiety, a tert-butyl group, a chlorophenyl group, and a methylpyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: The initial step involves the synthesis of the pyrazolo[1,5-a]pyrimidine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using a chlorinated aromatic compound and a suitable base.

    Attachment of the Benzylpiperidine Moiety: The benzylpiperidine moiety is typically attached through a nucleophilic substitution reaction, where the piperidine nitrogen attacks an electrophilic carbon center.

    Addition of the tert-Butyl Group: The tert-butyl group can be introduced via an alkylation reaction using tert-butyl halides and a strong base.

    Final Methylation: The final step involves the methylation of the pyrazolo[1,5-a]pyrimidine core using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylpiperidine moiety, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially converting it to dihydropyrazolo derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dihydropyrazolo derivatives, and various substituted pyrazolo[1,5-a]pyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.

    Biology: It has been studied for its interactions with various biological targets, including enzymes and receptors, making it a candidate for biochemical assays.

    Medicine: The compound’s potential pharmacological properties have been investigated, particularly its activity against certain diseases and conditions.

    Industry: In the industrial sector, it may be used in the development of new materials, catalysts, and other functional products.

Mechanism of Action

The mechanism of action of 7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This binding can lead to the activation or inhibition of various signaling pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidin-4-ol: This compound shares the benzylpiperidine moiety but lacks the pyrazolo[1,5-a]pyrimidine core.

    N′-(1-Benzylpiperidin-4-yl)acetohydrazide: Similar in structure but contains an acetohydrazide group instead of the pyrazolo[1,5-a]pyrimidine core.

    (4-Benzylpiperidin-1-yl){1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}methanone: Contains both the benzylpiperidine and chlorophenyl groups but differs in the overall structure.

Uniqueness

The uniqueness of 7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine lies in its specific combination of functional groups and its pyrazolo[1,5-a]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H33ClN4

Molecular Weight

473.0 g/mol

IUPAC Name

7-(4-benzylpiperidin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C29H33ClN4/c1-20-27(23-10-12-24(30)13-11-23)28-31-25(29(2,3)4)19-26(34(28)32-20)33-16-14-22(15-17-33)18-21-8-6-5-7-9-21/h5-13,19,22H,14-18H2,1-4H3

InChI Key

USKXXGYLAQWYQO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)N4CCC(CC4)CC5=CC=CC=C5

Origin of Product

United States

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